molecular formula C10H19ClN2O4S B2889616 Tert-butyl (2S)-4-chlorosulfonyl-2-methylpiperazine-1-carboxylate CAS No. 2287247-44-1

Tert-butyl (2S)-4-chlorosulfonyl-2-methylpiperazine-1-carboxylate

Cat. No.: B2889616
CAS No.: 2287247-44-1
M. Wt: 298.78
InChI Key: YERFHBXYPCZIBE-QMMMGPOBSA-N
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Description

  • Synonyms : (2S)-2-(Cyanomethyl)piperazine-1-carboxylate, tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate, and others .

Synthesis Analysis

The synthesis of this compound involves the reaction of tert-butanol with hydrogen chloride (HCl) in an SN1 reaction . The alcohol group in tert-butanol is replaced by the chlorine atom, resulting in the formation of tert-butyl chloride. Subsequently, the chloride group is substituted with a cyanomethyl group , yielding tert-butyl (2S)-4-chlorosulfonyl-2-methylpiperazine-1-carboxylate .


Molecular Structure Analysis

The molecular structure of This compound consists of a piperazine ring with a tert-butyl group, a chlorosulfonyl group, and a cyanomethyl group attached. The stereochemistry at the chiral center is specified as (2S) .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, hydrolysis, and other transformations. For instance, it may undergo hydrolysis to yield the corresponding carboxylic acid and release the cyanomethyl group .


Physical and Chemical Properties Analysis

  • Spectroscopic Properties : UV-Vis, IR, and NMR spectra provide insights into the compound’s structure and functional groups .

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

Tert-butyl (2S)-4-chlorosulfonyl-2-methylpiperazine-1-carboxylate is a pivotal compound in the synthesis of various bioactive molecules. It has been employed in the synthesis of a series of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R), indicating its significance in developing potential therapeutic agents with anti-inflammatory and antinociceptive properties [R. Altenbach et al., 2008]. Furthermore, this compound is part of a comparative study evaluating the physicochemical and pharmacokinetic properties of drug analogues, showcasing its role in optimizing drug design by modulating undesired properties such as lipophilicity and metabolic stability [Matthias V. Westphal et al., 2015].

Chiral Auxiliary and Stereochemistry

This compound has also been explored as a chiral auxiliary in synthetic chemistry, particularly in the preparation of enantiomerically pure compounds. For instance, both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate were synthesized from L-alanine, demonstrating its utility in dipeptide synthesis and the preparation of enantiomerically pure acids, highlighting the importance of chiral auxiliaries in producing stereochemically defined molecules for pharmaceutical applications [A. Studer et al., 1995].

NMR Tagging and Protein Research

In protein research, tert-butyl groups, related to the core structure of this compound, have been utilized as NMR tags. For example, O-tert-Butyltyrosine (Tby) is an unnatural amino acid incorporated into proteins, where the tert-butyl group serves as an NMR tag. This application facilitates the observation of narrow signal resonances in a spectral region with limited overlap with other methyl resonances, aiding in the elucidation of protein structures and interactions [Wan-Na Chen et al., 2015].

Acid Amplification and Organic Synthesis

The compound tert-butyl 2-methyl-2-(p-toluenesulfonyloxymethyl)acetoacetate, sharing a functional group with this compound, demonstrates the concept of acid amplification through autocatalytic fragmentation. This process liberates p-toluenesulfonic acid, leading to the increment of acid concentration in geometric progression, showcasing an innovative approach to acid-based catalysis in organic synthesis [K. Ichimura et al., 1995].

Properties

IUPAC Name

tert-butyl (2S)-4-chlorosulfonyl-2-methylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClN2O4S/c1-8-7-12(18(11,15)16)5-6-13(8)9(14)17-10(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERFHBXYPCZIBE-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1C(=O)OC(C)(C)C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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